Secalciferol 3-Glucuronide

Description

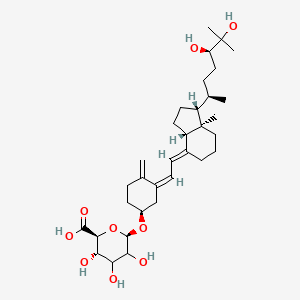

Structure

3D Structure

Properties

Molecular Formula |

C33H52O9 |

|---|---|

Molecular Weight |

592.8 g/mol |

IUPAC Name |

(2S,3S,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26?,27+,28?,29+,31-,33-/m1/s1 |

InChI Key |

MVNJAJDZJICFKA-SCZUSCEVSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Conjugation Pathways of Secalciferol 3 Glucuronide

Glucuronidation Mechanisms in Vitamin D Metabolite Conjugation

Glucuronidation is a major pathway in the metabolism of vitamin D, converting its metabolites into more water-soluble compounds to facilitate their excretion. This process is primarily carried out by a family of enzymes known as Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs). nih.gov Glucuronide conjugates of vitamin D metabolites are found in circulation, though they generally constitute a smaller fraction compared to sulfated conjugates. nih.govoup.com For instance, the most abundant glucuronide of vitamin D in the bloodstream is 25-hydroxyvitamin D3-glucuronide, with concentrations typically ranging from 1.36 to 2.4 ng/mL. nih.gov

Role of Uridine Diphosphate Glucuronosyltransferases (UGTs) in Conjugation

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine diphosphate glucuronic acid (UDPGA), to a substrate, in this case, a vitamin D metabolite. This conjugation reaction renders the metabolite more hydrophilic. nih.govnih.gov

Research has identified specific UGT isoforms as the primary catalysts in the glucuronidation of vitamin D metabolites. Studies using recombinant human UGT enzymes, human liver microsomes, and human hepatocytes have pinpointed UGT1A4 and UGT1A3 as the principal enzymes responsible for the conjugation of 25-hydroxyvitamin D3 (25OHD3), a precursor to secalciferol (B192353). nih.govnih.govresearchgate.net While a range of UGT isoforms may be involved in the glucuronidation of various hydroxy metabolites of vitamin D, UGT1A4 and UGT1A3 have been specifically implicated in the formation of 25OHD3 glucuronides. nih.govnih.govnih.gov

The expression of these UGT isoforms can be influenced by various factors. For example, the UGT1A4*3 gene polymorphism has been associated with higher rates of 25OHD3 glucuronidation activity in human liver microsomes. nih.govresearchgate.net Furthermore, the expression of UGT1A4 and UGT1A3 genes can be induced by certain drugs that activate the pregnane (B1235032) X receptor (PXR) or constitutive androstane (B1237026) receptor (CAR), such as rifampin, carbamazepine, and phenobarbital. nih.govnih.govresearchgate.net

The formation of glucuronides from vitamin D metabolites follows Michaelis-Menten kinetics. nih.govnih.govresearchgate.net This model describes the relationship between the concentration of the substrate (the vitamin D metabolite) and the rate of the enzymatic reaction.

Studies have demonstrated the substrate specificity of the UGT enzymes. For example, UGT1A4 and UGT1A3 have been shown to generate three monoglucuronides from 25OHD3: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govresearchgate.net The formation of these different glucuronides highlights the regioselectivity of the UGT enzymes.

Below is an interactive data table summarizing the kinetic parameters for the formation of 25OHD3 monoglucuronides by pooled human liver microsomes (HLMs) and recombinant UGT1A3 and UGT1A4.

| Enzyme System | Glucuronide Formed | Km (µM) | Vmax (pmol/min/mg) |

| Pooled HLMs | 25OHD3-25-glucuronide | 18.2 ± 4.5 | 10.9 ± 1.2 |

| Pooled HLMs | 25OHD3-3-glucuronide | 18.2 ± 4.5 | 3.6 ± 0.4 |

| UGT1A3 | 25OHD3-25-glucuronide | 30.7 ± 8.2 | 1.8 ± 0.2 |

| UGT1A3 | 25OHD3-3-glucuronide | 30.7 ± 8.2 | 1.1 ± 0.1 |

| UGT1A4 | 25OHD3-25-glucuronide | 11.2 ± 1.8 | 16.7 ± 0.8 |

| UGT1A4 | 25OHD3-3-glucuronide | 11.2 ± 1.8 | 3.5 ± 0.2 |

Subcellular Localization of Glucuronidation Processes within Hepatic and Extrahepatic Tissues

The primary site of glucuronidation of vitamin D metabolites is the liver. nih.govnih.govnih.gov The UGT enzymes responsible for this process are located in the endoplasmic reticulum of hepatocytes. nih.govresearchgate.net This subcellular localization is crucial for the efficient conjugation of metabolites as they are processed within the liver.

While the liver is the main organ for glucuronidation, extrahepatic tissues also play a role. The kidneys are another significant site of vitamin D metabolism and are involved in the further processing of these metabolites. nih.govnih.gov The presence of UGTs in extrahepatic tissues suggests a more complex and distributed system for the regulation of vitamin D metabolite levels throughout the body.

Precursor Metabolites and Their Transformation into Secalciferol 3-Glucuronide

Secalciferol, also known as (24R)-24,25-dihydroxyvitamin D3, is a major active metabolite of vitamin D. medchemexpress.commedchemexpress.com It is formed from its precursor, 25-hydroxyvitamin D3 (25OHD3), through hydroxylation at the C-24 position. oup.com

The biosynthesis of this compound involves the glucuronidation of secalciferol. This process is analogous to the glucuronidation of other vitamin D metabolites, where a glucuronic acid moiety is attached to the secalciferol molecule. Specifically, in rats, secalciferol is metabolized to 24,25(OH)2D3-3G (this compound) and -24G in the bile. medchemexpress.commedchemexpress.com This suggests that the glucuronidation can occur at either the 3-hydroxyl or the 24-hydroxyl group of the secalciferol molecule. The resulting glucuronide is then a constituent of bile and can be found in human plasma. nih.govresearchgate.netnih.gov

The formation of this compound is part of the broader metabolic pathway designed to regulate the levels of active vitamin D metabolites and facilitate their elimination from the body.

Catabolism, Deconjugation, and Recirculation Dynamics of Secalciferol 3 Glucuronide

Enzymatic Hydrolysis by Beta-Glucuronidases

The cleavage of the glucuronic acid moiety from secalciferol (B192353) 3-glucuronide is accomplished by enzymes known as beta-glucuronidases (GUS). This hydrolysis is a crucial step that releases the aglycone, secalciferol, which can then be reabsorbed or exert biological effects.

Endogenous mammalian beta-glucuronidases are present in various tissues and are involved in the metabolism of numerous endobiotic and xenobiotic compounds. nih.gov Human beta-glucuronidase can hydrolyze glucuronide conjugates, although its efficiency can be influenced by factors such as the type of linkage (O- or N-glucuronide) and pH. nih.gov Studies on various glucuronides show that mammalian beta-glucuronidases preferentially hydrolyze O-glucuronides. nih.govcdc.gov While the concentration of human beta-glucuronidase in some bodily fluids like urine may not be sufficient for significant hydrolysis under normal conditions, its activity in other tissues contributes to metabolic processes. nih.gov The enzyme facilitates the deconjugation of vitamin D metabolites, although glucuronidation is generally considered a step toward inactivation and excretion. nih.gov

The gut microbiota plays a significant role in the metabolism of vitamin D. sums.ac.ir Intestinal bacteria possess a substantial capacity to produce beta-glucuronidase (GUS) enzymes that cleave glucuronide conjugates excreted into the gut via bile. nih.govnih.gov This bacterial enzymatic activity is critical for the deconjugation of vitamin D metabolites, including secalciferol 3-glucuronide. nih.govmedchemexpress.com Once the glucuronic acid is removed, the liberated secalciferol can be reabsorbed from the intestine. medchemexpress.com The activity of these microbiota-derived enzymes is influenced by the local environment, such as pH, and varies between different bacterial species. nih.gov Research has demonstrated that bacterial GUS can effectively hydrolyze glucuronides, thereby releasing the active aglycone within the intestinal lumen, which can then interact with local receptors or be reabsorbed. nih.govnih.gov Studies using purified bacterial GUS have confirmed that cleavage of the glucuronide is necessary for the vitamin D metabolite to induce gene expression in intestinal cells. nih.gov

| Enzyme Source | Substrate Example | Key Findings | Citations |

| Human (recombinant) | Arylamine Glucuronides | Preferentially hydrolyzes O-glucuronides over N-glucuronides. Activity is pH-dependent. | nih.gov |

| E. coli | Codeine Glucuronide | Shows high initial activity but can lose stability over time at higher temperatures. | sigmaaldrich.com |

| Gut Microbiota (in vivo) | 25OHD-Gluc | Cleaves glucuronide from the vitamin D metabolite in the intestinal lumen, liberating the aglycone (25OHD). | nih.gov |

| Rat Intestine (in vivo) | Secalciferol Glucuronides | Deconjugates secalciferol glucuronides, allowing for reabsorption and further metabolism of secalciferol. | medchemexpress.com |

Role in Enterohepatic Recirculation of Vitamin D Metabolites

Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, pass into the intestine, are reabsorbed back into circulation, and return to the liver. nih.govelifesciences.org Vitamin D metabolites, including their glucuronidated forms, participate in this pathway. nih.govnih.gov this compound is secreted into the bile and transported to the intestinal tract. nih.govmedchemexpress.com In the intestine, beta-glucuronidases from gut bacteria hydrolyze the conjugate, releasing free secalciferol. nih.govmedchemexpress.com This liberated metabolite can then be reabsorbed across the intestinal wall and re-enter the circulation, completing the enterohepatic loop. medchemexpress.comvulcanchem.com This recycling mechanism can prolong the presence of vitamin D metabolites in the body, potentially influencing vitamin D status and function. vulcanchem.com This process allows for targeted delivery of vitamin D metabolites to the colon, where they can exert local effects. nih.gov

Contribution to the Excretion Pathways of Vitamin D Metabolites

Glucuronidation is a primary pathway for the detoxification and elimination of vitamin D metabolites. researchgate.netnih.gov The liver conjugates compounds like secalciferol with glucuronic acid, which significantly increases their water solubility. nih.gov This increased polarity facilitates their excretion from the body, primarily via the bile into the feces. drugbank.comkarger.com Studies in humans have shown that after administration of radioactively labeled vitamin D3, a percentage of the radioactivity is excreted in the bile and feces as polar metabolites, including glucuronides. jci.orgnih.gov While a portion of these glucuronides may be reabsorbed through enterohepatic circulation, this pathway is ultimately a major route for the elimination of vitamin D catabolites. karger.comnih.gov Quantitative analyses have shown that while sulfated conjugates often represent a larger proportion of circulating vitamin D metabolites, glucuronide conjugates form a consistent, albeit smaller, fraction. nih.govbham.ac.uk

| Vitamin D Metabolite | Proportion as Glucuronide Conjugate | Proportion as Sulfate (B86663) Conjugate | Citations |

| 25OHD3 | 3.0 ± 1.8% | 40 ± 5.6% | nih.govbham.ac.uk |

| 25OHD2 | 3.6 ± 2.9% | 28 ± 8.6% | nih.govbham.ac.uk |

| 24,25(OH)2D3 | 2.7 ± 1.8% | 53 ± 7.5% | nih.govbham.ac.uk |

| 3-epi-25OHD3 | 11 ± 4.2% | 18.3 ± 2.6% | nih.govbham.ac.uk |

Biological and Physiological Roles of Secalciferol 3 Glucuronide

Modulation of Vitamin D Homeostasis and Metabolic Balance

Glucuronidation is a major Phase II metabolic process that contributes to the clearance and homeostasis of vitamin D metabolites. nih.govnih.gov The liver, through enzymes like uridine (B1682114) 5'-diphosphoglucuronyltransferases (UGTs), conjugates vitamin D compounds, including Secalciferol (B192353), to make them more water-soluble for excretion, primarily into bile. nih.govnih.gov Studies have identified UGT1A4 and UGT1A3 as the principal enzymes in human liver responsible for the glucuronidation of 25-hydroxyvitamin D3 (25OHD3), a precursor to Secalciferol. nih.gov This conjugation pathway is not merely for elimination; it is a dynamic process that helps maintain the metabolic balance of vitamin D.

The formation of Secalciferol 3-Glucuronide is part of a broader system that regulates the body's pool of vitamin D metabolites. While some conjugated forms are destined for excretion, evidence suggests they may also function as a circulating storage pool. nih.govnih.gov These conjugated metabolites, including glucuronides and sulfates, can be found in circulation, with sulfate (B86663) conjugates generally present in higher proportions than glucuronide conjugates. nih.gov The presence of 25OHD3-3-glucuronide has been confirmed in both human plasma and bile, indicating that this pathway is physiologically relevant for vitamin D homeostasis in humans. nih.gov By converting active or precursor forms of vitamin D into temporarily inactive glucuronides, the body can modulate their availability and prevent excessive activity. nih.gov

Table 1: Circulating Vitamin D Conjugates in Human Serum This table summarizes the proportional abundance of different conjugated vitamin D metabolites found in human serum, highlighting the significant contribution of Phase II metabolism to the total vitamin D pool.

| Metabolite | Conjugated Form | Proportional Abundance of Total Circulating Metabolite |

| 25OHD3 | Sulfate | 48 ± 9% |

| Glucuronide | 3.0 ± 1.8% | |

| 25OHD2 | Sulfate | 29.1 ± 10% |

| Glucuronide | 3.6% ± 2.9% | |

| 24,25(OH)2D3 (Secalciferol) | Sulfate | 53 ± 7.5% |

| Glucuronide | 2.7 ± 1.8% | |

| 3-epi-25OHD3 | Sulfate | 18.3 ± 2.6% |

| Glucuronide | 11 ± 4.2% | |

| Data adapted from a study on community-dwelling men aged over 70 years. nih.gov |

Mechanism of Localized Bioavailability and Action of Vitamin D Metabolites via Glucuronide Intermediates

A key physiological role for vitamin D glucuronides, including this compound, is the targeted delivery of active vitamin D to specific tissues, particularly the lower gastrointestinal tract. nih.govresearchgate.net Glucuronide conjugates are largely inactive, with less than 1% of the binding activity to the Vitamin D Receptor (VDR) compared to their free forms. researchgate.net After being produced in the liver, these water-soluble compounds are excreted into bile and travel through the intestinal tract. nih.govnih.gov

The lower intestine, especially the colon, is rich in bacteria that produce β-glucuronidase enzymes. nih.govresearchgate.net These enzymes can cleave the glucuronic acid from the vitamin D metabolite, releasing the free, active form locally within the colon lumen. nih.gov This mechanism allows for high concentrations of the active vitamin D metabolite at a specific site of action without significantly increasing its systemic levels, thereby avoiding potential side effects like hypercalcemia. researchgate.net

Research using other vitamin D glucuronides demonstrates this principle effectively. Studies in mice have shown that oral administration of 25-hydroxyvitamin D3-3β-glucuronic acid (25OHD-Gluc) leads to a significant VDR-dependent gene expression response in the colon, but not in the duodenum. nih.gov This localized effect is dependent on the flow of digesta containing the glucuronide and the presence of gut microbiota. nih.gov When the jejunum was ligated to block flow to the colon, the effect was abolished, confirming the delivery mechanism. nih.gov This targeted release is a critical way the body can exert the beneficial effects of vitamin D metabolites on colon health.

Table 2: Localized Gene Expression Response to Vitamin D Glucuronide Administration in Mice This table presents findings from a study investigating the localized effects of orally administered vitamin D glucuronides on the expression of the VDR target gene Cyp24 in different intestinal segments.

| Compound Administered (Oral Dose) | Intestinal Segment | Cyp24 mRNA Expression | Conclusion |

| 25OHD-Gluc (1 nmol) | Duodenum | No significant change | Inactive in the upper intestine |

| Colon | Significant Upregulation | Activated locally in the lower intestine | |

| 1,25(OH)2D-Gluc (0.25 nmol) | Duodenum | No significant change | Inactive in the upper intestine |

| Colon | Significant Upregulation | Activated locally in the lower intestine | |

| Data derived from in vivo experiments in mice. nih.gov |

Interactions with Cellular Regulatory Systems (via deconjugated forms)

This compound itself does not directly activate the VDR. researchgate.net Its biological action is contingent upon its deconjugation back to Secalciferol. medchemexpress.commedchemexpress.com This conversion, catalyzed by enzymes like β-glucuronidase in the gut, releases the active aglycone. nih.gov Once freed, Secalciferol can bind to and activate the VDR, a nuclear receptor that regulates gene expression. medchemexpress.commedchemexpress.com

Secalciferol is an agonist for the VDR, although it is less potent than Calcitriol (1,25-dihydroxyvitamin D3), the most active form of vitamin D. medchemexpress.commedchemexpress.com In cell-based reporter assays, Secalciferol was shown to dose-dependently activate the VDR with an EC50 value of 150 nM. medchemexpress.commedchemexpress.com This indirect activation pathway—whereby an inactive, transportable glucuronide is converted to an active ligand at a specific target site—is a sophisticated biological strategy to control the potent signaling of nuclear receptors like VDR.

Table 3: Vitamin D Receptor (VDR) Activation by Secalciferol This table shows the half-maximal effective concentration (EC50) for VDR activation by Secalciferol, providing a quantitative measure of its activity after deconjugation from its glucuronide form.

| Compound | Cell Line | EC50 for VDR Activation |

| Secalciferol ((24R)-24,25-Dihydroxyvitamin D3) | IZ-CYP24 and 12-VDRE cells | 150 nM |

| Data from in vitro studies. medchemexpress.commedchemexpress.com |

Following its local release from this compound and subsequent activation of the VDR, Secalciferol can modulate the expression of a wide array of genes in target tissues. vulcanchem.comphysiology.org The VDR, when activated by a ligand, partners with the retinoid-X-receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby controlling their transcription. physiology.org

The profile of genes regulated by VDR is highly cell-specific but generally includes genes involved in calcium and phosphate (B84403) homeostasis, immune function, cell differentiation, and proliferation. physiology.orgnih.gov For instance, in the colon, the local release of a vitamin D metabolite from its glucuronide has been shown to upregulate the gene for Cytochrome P450 24A1 (Cyp24a1), an enzyme that catabolizes active vitamin D, creating a negative feedback loop. nih.gov Other well-established primary vitamin D target genes that would be influenced include CD14 and thrombomodulin (THBD), which are involved in immune responses. plos.org Therefore, the deconjugation of this compound in a target tissue like the colon would lead to a localized shift in the gene expression profile, influencing cellular processes specific to that tissue. nih.govvulcanchem.com

Table 4: Examples of Genes Regulated by VDR Activation This table lists key genes whose expression is known to be modulated by activated VDR, which would be indirectly influenced by this compound in tissues where it is deconjugated.

| Gene Name | Gene Symbol | Function | Regulation by VDR |

| Cytochrome P450 24A1 | CYP24A1 | Vitamin D catabolism, negative feedback | Upregulated |

| CD14 | CD14 | Co-receptor for bacterial lipopolysaccharide, innate immunity | Upregulated |

| Thrombomodulin | THBD | Anticoagulation, anti-inflammatory effects | Upregulated |

| Interleukin 6 | IL6 | Pro-inflammatory cytokine | Downregulated |

| Gene regulation data compiled from multiple studies. nih.govplos.org |

Advanced Analytical Methodologies for Secalciferol 3 Glucuronide Research

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool in the analysis of vitamin D metabolites due to its high sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Conjugated and Unconjugated Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites. amegroups.org This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, enabling the simultaneous measurement of multiple vitamin D analytes, including conjugated forms like secalciferol (B192353) 3-glucuronide. nih.govnih.gov

Recent studies have highlighted the importance of measuring both conjugated and unconjugated vitamin D metabolites to gain a more comprehensive understanding of vitamin D status. nih.govoup.com LC-MS/MS methods have been developed to quantify circulating phase II conjugated metabolites, such as glucuronides and sulfates, alongside their unconjugated precursors. nih.govendocrine-abstracts.org These methods often involve an enzymatic hydrolysis step using β-glucuronidase to deconjugate the glucuronide metabolites prior to analysis, allowing for the measurement of the total metabolite concentration. nih.govoup.com

A key advantage of LC-MS/MS is its ability to differentiate between various vitamin D metabolites, which is crucial given their structural similarities. nih.gov For instance, methods have been developed to separate and quantify 25-hydroxyvitamin D3 (25OHD3), 3-epi-25-hydroxyvitamin D3, and 24,25-dihydroxyvitamin D3, among others. nih.govnih.gov The development of high-throughput LC-MS/MS assays has further enhanced the efficiency of analyzing large numbers of samples for multiple vitamin D metabolites. nih.gov

A quantitative method using tandem mass spectrometry has been proposed for the combined determination of both phase I and phase II vitamin D3 metabolites in human serum. rsc.org To achieve high sensitivity for both groups of compounds, a switching polarity mode is often employed during the analysis. rsc.org

| Analyte | LC-MS/MS Method Highlights | Key Findings | Citations |

|---|---|---|---|

| Conjugated & Unconjugated Vitamin D Metabolites | Enzymatic hydrolysis with β-glucuronidase and arylsulfatase followed by LC-MS/MS. | Sulfate (B86663) conjugates were found in higher proportions than glucuronide conjugates in human serum. | nih.govendocrine-abstracts.org |

| Phase I & Phase II Vitamin D3 Metabolites | Tandem mass spectrometry with a switching polarity mode for enhanced sensitivity. | Simultaneous quantification of both metabolite groups is feasible and provides a more complete picture of vitamin D status. | rsc.org |

| Multiple Vitamin D Analytes | High-throughput LC-MS/MS method with supportive liquid-liquid extraction. | Enabled quantification of 10 vitamin D metabolites, including separation of interfering isobars. | nih.gov |

Application of Derivatization Techniques for Enhanced Detection and Sensitivity

To overcome the challenges of low ionization efficiency and potential interferences in the mass spectrometric analysis of vitamin D metabolites, derivatization techniques are frequently employed. amegroups.org Derivatization involves chemically modifying the analyte to improve its analytical properties, such as enhancing its ionization efficiency and shifting its mass-to-charge ratio to a region with less background noise. amegroups.orgrsc.org

A commonly used class of derivatizing agents are the Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogues. amegroups.orgrsc.org PTAD reacts with the conjugated diene system present in vitamin D metabolites, leading to a significant increase in ionization efficiency and, consequently, detection sensitivity. rsc.org This approach has been shown to increase the sensitivity of detection for various vitamin D metabolites by 24 to 276-fold. rsc.org

Derivatization is not only beneficial for enhancing sensitivity but also for structural elucidation. For instance, a method using 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione was developed to identify the conjugation positions of glucuronidated vitamin D3 metabolites in urine. nih.gov The derivatization converted the glucuronides into fragmentable derivatives, which produced informative product ions during tandem mass spectrometry (MS/MS), allowing for the precise determination of the glucuronidation site. nih.gov

| Derivatization Reagent | Application | Benefit | Citations |

|---|---|---|---|

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Detection of various vitamin D metabolites. | Increased sensitivities by 24–276 fold. | rsc.org |

| 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione | Identification of conjugation positions of glucuronidated vitamin D3 metabolites. | Generated fragmentable derivatives for structural elucidation by MS/MS. | nih.gov |

| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQTAD) | Determination of 1α-hydroxyvitamin D3 in human plasma. | Significantly improved ionization efficiency. | researchgate.net |

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of secalciferol 3-glucuronide, as they enable the separation of this specific metabolite from a complex mixture of other related compounds present in biological samples.

High-Performance Liquid Chromatography (HPLC) for Metabolite Isolation and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of vitamin D metabolites, including this compound, prior to their analysis by other methods like mass spectrometry or NMR. physiology.orgnih.gov The separation is typically achieved using reverse-phase columns, where compounds are separated based on their hydrophobicity. nih.gov

In the context of this compound research, HPLC is crucial for separating it from its isomers and other vitamin D metabolites. For example, positional isomers of monoglucuronides, such as 25-hydroxyvitamin D3-3-glucuronide and 25-hydroxyvitamin D3-25-glucuronide, have been successfully separated using optimized HPLC conditions. nih.gov This separation is critical because mass spectrometry alone cannot always differentiate between isomers. nih.gov

Furthermore, HPLC is used to purify synthesized glucuronide standards to a high degree of purity (e.g., >97%), which are essential for the validation of analytical methods and for use as reference materials. physiology.org The development of HPLC methods often involves the use of a UV-diode array detector for initial detection and quantification of the separated compounds. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatographic and mass spectrometric techniques are powerful for separation and detection, spectroscopic methods are often required for the definitive structural confirmation of novel or synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise chemical structure of molecules. physiology.org In the study of this compound, NMR is instrumental in confirming the identity and structure of the synthesized compound. physiology.orgnih.gov

For instance, the structure of synthesized β-glucuronides of vitamin D has been confirmed using Fourier transform infrared microscopy and NMR. physiology.org Two-dimensional NMR techniques, such as the Rotating frame Overhauser Effect Spectroscopy (ROESY), have been used to confirm the structure of chemically synthesized 25OHD3-3-glucuronide, which serves as a standard for identifying metabolites in biological samples. nih.gov The application of Nuclear Overhauser Effect Spectroscopy (NOESY) has also been crucial in establishing that synthesized glucuronides were phenolic O-glucuronides. core.ac.uk

Electron Ionization-Mass Spectrometry (EI-MS) for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of vitamin D metabolites. amegroups.org However, the application of Electron Ionization-Mass Spectrometry (EI-MS) specifically for the characterization of this compound is not extensively documented in recent literature. More commonly, "softer" ionization techniques are coupled with liquid chromatography for the analysis of vitamin D glucuronides and other metabolites. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for measuring vitamin D metabolites due to its specificity and sensitivity. amegroups.orgresearchgate.net Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are frequently employed. amegroups.org For some vitamin D metabolites, APCI is preferred as it can reduce matrix effects and improve sensitivity compared to ESI. amegroups.org A significant challenge in the mass spectrometric analysis of vitamin D metabolites is the interference from isomeric and isobaric compounds present in biological matrices like serum or plasma. amegroups.org

To overcome challenges in fragmentation and sensitivity, especially with ESI-MS/MS, chemical derivatization is a common strategy. nih.govnih.gov Derivatization with reagents such as 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione or the newer 4-[4-(1-pipelidinyl)phenyl]-1,2,4-triazoline-3,5-dione (PIPTAD) converts the glucuronides into derivatives that are more readily fragmented. nih.govnih.gov This process yields characteristic product ions that are crucial for identifying conjugation positions and enhancing assay sensitivity and specificity for samples like human urine. nih.govnih.gov

Sample Preparation Strategies for Glucuronide Analysis

The analysis of glucuronidated metabolites such as this compound from biological matrices is complex, necessitating robust sample preparation to ensure accurate and reproducible results. The primary goals of sample preparation are to release the analyte from binding proteins, remove interfering substances, and concentrate the analyte prior to instrumental analysis. amegroups.orgnih.gov

Integration of Enzymatic Hydrolysis in Analytical Workflows

To quantify the total concentration of a vitamin D metabolite, which includes both its free and conjugated forms, enzymatic hydrolysis is a critical step. nih.govoup.com This process utilizes enzymes to cleave the glucuronide moiety from the parent molecule, converting the glucuronidated form into the unconjugated analyte for subsequent measurement. nih.govresearchgate.net

The enzyme β-glucuronidase is specifically used for this purpose. nih.govoup.comresearchgate.netendocrine-abstracts.org Research has demonstrated the successful use of β-glucuronidase from Escherichia coli to deconjugate vitamin D metabolites in human serum. nih.govoup.comresearchgate.net In a typical workflow, samples are incubated with the enzyme under optimized conditions of temperature and time to ensure complete hydrolysis. nih.govresearchgate.net For instance, an optimized method involves incubating serum samples with β-glucuronidase at 37°C for 16 hours. nih.govresearchgate.net The effectiveness of hydrolysis is paramount and depends on several factors, including the source of the enzyme, the amount of enzyme used, incubation time, and temperature. nih.govsigmaaldrich.com Studies have shown that for certain conjugates, higher enzyme concentrations are necessary to achieve complete and reproducible deconjugation. nih.gov

Validation of these hydrolysis methods is performed using quality control samples containing known concentrations of the target glucuronide, such as 25-hydroxyvitamin D3-glucuronide (25OHD3-G), to confirm complete conversion. nih.gov The integration of this enzymatic step allows for a comprehensive assessment of a metabolite's total circulating concentration, which may provide a more accurate understanding of vitamin D status. oup.comendocrine-abstracts.org

Table 1: Research Findings on Enzymatic Hydrolysis of Vitamin D Glucuronides

| Parameter | Finding | Source(s) |

| Enzyme Used | Recombinant β-glucuronidase from Escherichia coli. | nih.gov, oup.com, researchgate.net |

| Objective | To deconjugate glucuronidated vitamin D metabolites for total metabolite measurement. | nih.gov, endocrine-abstracts.org, oup.com |

| Sample Matrix | Human Serum. | nih.gov, oup.com, researchgate.net |

| Hydrolysis Conditions | Incubation at 37°C for 16 hours. | nih.gov, researchgate.net |

| Outcome | Complete deconjugation of 25OHD3-G was demonstrated. | nih.gov, researchgate.net |

| Significance | Enables comprehensive measurement of both conjugated and unconjugated vitamin D metabolites. | endocrine-abstracts.org, oup.com |

Advanced Extraction and Purification Methodologies (e.g., Solid-Phase Extraction, Protein Precipitation)

Following enzymatic hydrolysis, or for the analysis of the intact glucuronide, advanced extraction and purification steps are essential. Since most vitamin D metabolites in circulation are bound to proteins, the first step is often protein precipitation to release the analytes. amegroups.org

Protein Precipitation (PPT): This is commonly achieved by adding a strong organic solvent, such as acetonitrile (B52724) or methanol, to the sample. amegroups.orgbeckman.comresearchgate.net The addition of the solvent denatures the binding proteins, causing them to precipitate out of the solution while the analyte of interest remains in the supernatant. amegroups.org Studies have found that acetonitrile is highly effective for precipitating proteins and recovering vitamin D metabolites. researchgate.net The ratio of solvent to serum is a critical parameter, with an 8:1 ratio of acetonitrile to serum showing high recovery values. researchgate.net In some methods, zinc sulfate is added prior to the organic solvent to further enhance the dissociation of metabolites from vitamin D-binding proteins. beckman.comresearchgate.net The typical procedure involves adding the solvent, vortexing the mixture, and then centrifuging to separate the precipitated proteins from the supernatant containing the analyte. beckman.comoup.com

Solid-Phase Extraction (SPE): While protein precipitation removes the bulk of proteins, the resulting supernatant still contains other interfering substances, such as phospholipids, which can suppress the analyte signal during mass spectrometry analysis. sigmaaldrich.com Solid-phase extraction is a powerful technique used to further purify the sample. amegroups.orgnih.gov In this method, the sample supernatant is passed through a cartridge containing a solid sorbent (e.g., C18). nih.gov The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted using a small volume of an appropriate solvent. researchgate.net

The combination of protein precipitation followed by a specialized SPE step, such as with HybridSPE® plates, has been shown to be highly effective. This dual approach significantly reduces matrix interferences, leading to higher analyte response and improved accuracy compared to protein precipitation alone. sigmaaldrich.com

Table 2: Impact of Purification Method on Analyte Recovery

| Sample Preparation Method | Analyte Signal Response | Key Finding | Source(s) |

| Standard Protein Precipitation | Reduced by ~40% for several metabolites | Direct overlap of analytes with co-eluting phospholipid interferences caused significant signal suppression. | sigmaaldrich.com |

| Protein Precipitation + HybridSPE®-Plus | Higher analyte response | Effective removal of phospholipid interferences resulted in improved signal and higher analyte recovery. | sigmaaldrich.com |

A validated workflow for analyzing vitamin D metabolites often involves an initial protein precipitation with acetonitrile (containing internal standards), followed by centrifugation. oup.com The supernatant is then diluted and loaded onto an SPE cartridge for purification before being analyzed by LC-MS/MS. researchgate.netoup.com This multi-step preparation strategy is crucial for obtaining clean extracts and reliable quantitative data for this compound and related compounds. nih.gov

Preclinical Investigations and Mechanistic Studies of Secalciferol 3 Glucuronide

In Vitro Studies on Glucuronide Formation and Hydrolysis in Cellular and Subcellular Systems

Glucuronidation represents a critical phase II metabolic pathway that converts lipophilic compounds into more water-soluble forms, facilitating their excretion. mdpi.com The formation and hydrolysis of secalciferol (B192353) 3-glucuronide are investigated using various in vitro systems, including cellular models like hepatocytes and subcellular fractions such as liver microsomes.

In vitro systems are essential for characterizing the enzymatic processes involved in glucuronide metabolism. nih.gov Human liver microsomes (HLM) and intestine microsomes (HIM) are commonly used as they contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for catalyzing the transfer of glucuronic acid to a substrate like secalciferol. mdpi.com Studies comparing different in vitro systems have shown that cryopreserved hepatocytes and collagen gel immobilized hepatocyte cultures are capable of sequential phase I and phase II metabolism, including glucuronidation. nih.gov In contrast, liver microsomes typically require supplementation to perform phase II reactions. nih.gov

The hydrolysis, or deconjugation, of glucuronides is another key area of in vitro investigation. This reaction is catalyzed by β-glucuronidase enzymes. nih.gov Analytical methods often employ enzymatic hydrolysis using recombinant β-glucuronidase (e.g., from Escherichia coli) to cleave the glucuronide moiety, allowing for the measurement of the original unconjugated metabolite via techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This process is fundamental for quantifying the levels of glucuronidated vitamin D metabolites in biological samples. nih.gov Both the formation and hydrolysis can be studied kinetically to determine key parameters, as shown in the representative table below for a different compound, wushanicaritin (B600778), which illustrates the type of data generated in such studies.

Table 1: Representative Kinetic Parameters for Glucuronide Formation in Human Liver and Intestine Microsomes This table displays data for wushanicaritin as a representative example of in vitro glucuronidation kinetic studies.

Data sourced from a study on wushanicaritin glucuronidation. mdpi.com

In Vivo Animal Models for Investigating Glucuronide Disposition, Metabolism, and Localized Effects

Animal models, particularly rats, are instrumental in understanding the disposition and metabolism of secalciferol and its glucuronidated form in a whole-organism context. In vivo studies have shown that secalciferol is metabolized to secalciferol 3-glucuronide (also referred to as 24,25(OH)2D3-3G) and its 24-glucuronide counterpart in rat bile. medchemexpress.com This finding points to biliary excretion as a primary route for the elimination of secalciferol metabolites. medchemexpress.comdrugbank.com

The disposition of these glucuronides is not limited to simple excretion. A portion of the glucuronides secreted into the intestine via bile can be deconjugated by β-glucuronidase enzymes produced by the gut microbiota. medchemexpress.com This hydrolysis releases the parent compound, secalciferol, which can then be reabsorbed into circulation. medchemexpress.com This process, known as enterohepatic recirculation, can prolong the biological presence of the compound. While glucuronide conjugates of vitamin D metabolites are found in circulation, they generally constitute a smaller fraction compared to sulfate (B86663) conjugates. nih.gov

Table 2: Summary of In Vivo Findings for Secalciferol Glucuronide in Animal Models

Cellular and Molecular Responses Elicited by Glucuronidated Metabolites and Their Deconjugated Forms

While glucuronidation is often seen as a detoxification and elimination pathway, glucuronide metabolites can also serve as a circulating reservoir. The deconjugation of this compound back to its active form, secalciferol, by enzymes like β-glucuronidase within specific tissues allows for local regulation of the parent compound's activity. nih.gov The biological effects are therefore primarily attributed to the deconjugated secalciferol.

The cellular and molecular responses to secalciferol are diverse. A key molecular action is the activation of the vitamin D receptor (VDR). medchemexpress.com Secalciferol has been shown to dose-dependently activate the VDR with a half-maximal effective concentration (EC₅₀) of 150 nM. medchemexpress.com This interaction initiates a cascade of genomic and non-genomic effects that influence various physiological processes.

Other documented cellular responses to secalciferol include:

Anti-inflammatory potential: Docking studies suggest that secalciferol molecules may interact with key inflammatory cytokines. researchgate.net

Regulation of Cellular Proliferation: In resting zone chondrocytes, secalciferol can increase cell proliferation and inhibit matrix-degrading enzymes. chemsrc.com

Apoptosis Regulation: It has been shown to decrease the abundance of the tumor suppressor protein p53. chemsrc.com

Calcium Homeostasis: Secalciferol inhibits calcium channels in osteosarcoma cells, playing a role in calcium and phosphorus homeostasis. chemsrc.com

Table 3: Cellular and Molecular Responses to Deconjugated Secalciferol

Table of Mentioned Compounds

Emerging Research Areas and Future Perspectives on Secalciferol 3 Glucuronide

Discovery and Characterization of Novel Glucuronide Metabolites and Conjugation Sites

The vitamin D metabolome is more complex than initially understood, with glucuronidation representing a significant but historically underappreciated pathway. Vitamin D metabolites are primarily excreted through bile as glucuronides. nih.gov Early research identified the presence of vitamin D3 itself as a 3-monoglucuronide in bile. nih.gov More recent and sophisticated analytical techniques have expanded this understanding, identifying glucuronides of various vitamin D metabolites in human urine, including those of 23S,25-dihydroxyvitamin D3 [23S,25(OH)2D3], 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3], and 24-oxo,23S,25-trihydroxyvitamin D3. nih.gov

The characterization of these metabolites has been significantly advanced by high-performance liquid chromatography (HPLC). Studies involving rats dosed with vitamin D3 and 25-hydroxyvitamin D3 have successfully separated and characterized their respective monoglucuronides from bile. nih.gov The identification process in these studies relied on a multi-pronged approach:

Comparing the chromatographic behavior of the isolated metabolites with authentic standards. nih.gov

Analyzing fluorescently labeled derivatives. nih.gov

Confirming the presence of the glucuronide moiety through enzymatic hydrolysis with β-glucuronidase. nih.govkarger.com

A key challenge in this area is pinpointing the exact location of glucuronide conjugation. To address this, a liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI–MS/MS) based method has been developed to identify the conjugation positions of monoglucuronides of 25-hydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 in human urine. dntb.gov.ua This ongoing discovery and detailed characterization of novel glucuronide metabolites and their specific conjugation sites are crucial for building a complete map of vitamin D's metabolic fate. oup.com

Comprehensive Quantitative Assessment of Glucuronide Pathways within the Vitamin D Metabolome

While the existence of glucuronidated vitamin D metabolites has been known, their quantitative significance within the broader vitamin D metabolome is an area of active investigation. It is now understood that Phase II metabolism, which includes both sulfation and glucuronidation, is a critical component of vitamin D homeostasis. nih.gov These conjugation reactions, primarily occurring in the liver, are catalyzed by sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes, respectively. oup.com

Recent studies leveraging liquid chromatography-mass spectrometry (LC-MS/MS) have begun to quantify the circulating levels of these conjugated metabolites in human serum. One such study analyzing serum from men over 70 found that while sulfate (B86663) conjugates constituted a larger proportion of the total circulating vitamin D metabolites, glucuronide conjugates were also consistently present. oup.com

| Metabolite Conjugate Type | Proportion of Total Circulating Vitamin D Metabolites |

| Sulfate Conjugates | 18% - 53% |

| Glucuronide Conjugates | 2.7% - 11% |

This table presents the range of proportions for sulfated and glucuronidated vitamin D metabolites found in human serum, based on a study of community-dwelling older men. oup.com

This research highlights that glucuronidated metabolites, although a smaller fraction than sulfated ones, are a consistent feature of the circulating vitamin D pool. oup.com The study also found strong correlations between the levels of conjugated and unconjugated forms for all measured vitamin D metabolites (r = 0.85 to 0.97), suggesting a dynamic equilibrium between these forms. oup.com Achieving a comprehensive quantitative understanding of these pathways is essential for accurately assessing an individual's complete vitamin D status. nih.govresearchgate.netnih.govfrontiersin.org

Advancements in Analytical Techniques for Unbiased Metabolome Profiling and Isomer Differentiation

Progress in understanding the role of Secalciferol (B192353) 3-Glucuronide and other conjugated metabolites is intrinsically linked to advancements in analytical chemistry. Historically, methods like immunoassays were limited in their ability to distinguish between the various vitamin D metabolites. nih.gov The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a paradigm shift, offering the high accuracy, specificity, and sensitivity required for this complex analysis. researchgate.net

LC-MS/MS is now considered the gold standard for the quantitative analysis of vitamin D and its metabolites. researchgate.netresearchgate.net This technology allows for the simultaneous measurement of a wide array of metabolites, providing a comprehensive profile of the vitamin D metabolome from a single sample. researchgate.netnih.gov This is particularly important given the low circulating concentrations of many of these compounds. researchgate.net

Key advancements and applications of these techniques include:

Metabolic Profiling: LC-MS technologies enable the simultaneous metabolic profiling of entire biochemical pathways, moving beyond the measurement of just one or two key metabolites. nih.gov

Isomer Differentiation: These methods can chromatographically separate and accurately detect different isomers, such as C3-epimers, which have different biological activities. nih.gov This is crucial for an unbiased assessment of the metabolome.

Improved Sensitivity: Techniques such as derivatization are used to enhance the ionization efficiency of vitamin D metabolites, which inherently have low ionization potential, thereby improving detection limits. nih.gov

The continuous evolution of these analytical methods is critical for uncovering the full spectrum of vitamin D metabolites and accurately quantifying their concentrations, which will, in turn, clarify the physiological roles of glucuronidated forms like Secalciferol 3-Glucuronide. mdpi.com

Elucidation of Specific Biological Signaling Mechanisms Directly or Indirectly Mediated by Glucuronide Intermediates

Once considered biologically inert end-products destined for excretion, vitamin D glucuronides are now being investigated for their potential biological activities. nih.gov A compelling area of research focuses on the enterohepatic circulation of these metabolites and their role in site-specific signaling, particularly in the colon. nih.gov

The prevailing hypothesis is that glucuronidated forms of vitamin D metabolites, such as 25-hydroxyvitamin D3-glucuronide (25OHD-Gluc), are secreted in bile and travel to the large intestine. nih.gov There, gut bacteria that produce β-glucuronidase enzymes cleave the glucuronide group, liberating the active vitamin D metabolite. nih.gov This localized "de-conjugation" allows for targeted action on the colon's epithelial cells.

Evidence for this mechanism includes:

Studies showing that 25OHD-Gluc can stimulate the vitamin D receptor (VDR)-mediated pathway in the colon of mice. nih.gov

In vitro experiments confirming that 25OHD-Gluc requires cleavage by bacterial β-glucuronidase to induce vitamin D-dependent gene expression in cells. nih.gov

This suggests that glucuronidation is not merely an inactivation step but a sophisticated delivery mechanism. By masking the active metabolite, glucuronidation prevents systemic effects while allowing for targeted release and signaling in the distal gut. This localized activity could be significant for intestinal health, influencing processes like calcium absorption and immune function within the colon. nih.gov While the direct interaction of the glucuronide itself with signaling pathways is not yet established, its role as a pro-hormone that can be locally activated points to a significant, indirect signaling mechanism. Further research is needed to fully elucidate the specific downstream effects of this localized vitamin D activity and to explore whether glucuronide intermediates themselves have any direct biological roles.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and isolating Secalciferol 3-Glucuronide?

- Methodological Answer : Optimized synthesis protocols for glucuronides typically involve enzymatic or chemical conjugation. For example, quercetin glucuronides were synthesized using UDP-glucuronosyltransferase (UGT) enzymes, achieving yields up to 19% for specific isomers via HPLC purification . Key steps include pH control (e.g., pH 7.4 buffer systems) and temperature optimization (37°C for enzymatic reactions). Post-synthesis, reverse-phase HPLC with UV detection (e.g., 360 nm for flavonoid glucuronides) is critical for isolation and purity validation .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Enzyme immunoassays (EIAs) using monoclonal antibodies are highly specific for glucuronide detection. For instance, estrone 3-glucuronide immunoassays achieved <0.1% cross-reactivity with estriol glucuronide, ensuring specificity . Alternatively, LC-MS/MS with MRM transitions (e.g., m/z 463→287 for dehydroepiandrosterone 3-glucuronide) provides high sensitivity (LOQ: 0.1 ng/mL) in urine and plasma . Sample preparation should include enzymatic deconjugation (β-glucuronidase treatment) to differentiate free and conjugated forms.

Q. What analytical techniques are suitable for structural characterization of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and HSQC) for glycosidic bond confirmation (e.g., β-anomeric protons at δ 4.5–5.0 ppm) with high-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M-H]⁻ ion at m/z 464.55 for dehydroepiandrosterone 3-glucuronide) . For isomers, chiral chromatography (e.g., CHIRALPAK® columns) can resolve positional glucuronidation differences .

Advanced Research Questions

Q. How do contradictions in glucuronide transport data inform experimental design for this compound?

- Methodological Answer : Conflicting transport mechanisms (e.g., MRP2 vs. OATP1B1) require dual-model validation. For example, estradiol 3-glucuronide uptake in transfected HEK293 cells showed MRP2-mediated efflux (Km: 12.3 μM), but no allosteric activation, unlike its 17-glucuronide isomer . To resolve discrepancies, use competitive inhibition assays (e.g., MK571 for MRP2) and knockout cell lines (e.g., CRISPR-Cas9 MRP2−/−) to isolate transport pathways .

Q. What computational strategies predict this compound’s interaction with therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can assess binding stability. For quercetin 3-glucuronide, RMSD values >14 nm indicated poor acetylcholinesterase binding compared to donepezil (RMSD <0.5 nm), highlighting the need for trajectory analysis beyond 10 ns to evaluate hydrogen bond formation kinetics . Adjust force fields (e.g., CHARMM36 for lipids) to account for glucuronide hydrophilicity in membrane-bound targets .

Q. How should researchers design longitudinal studies to evaluate this compound as a biomarker?

- Methodological Answer : Cohort studies must standardize sampling intervals (e.g., daily urine collection for pregnanediol 3-glucuronide to track ovulation) and normalize for hydration (creatinine correction) . For HCC biomarker validation, use ROC analysis (AUC >0.85) with paired plasma and tissue samples, comparing glucuronide levels against AFP and imaging findings . Address inter-individual variability via mixed-effects models .

Q. What strategies mitigate cross-reactivity in immunoassays for this compound?

- Methodological Answer : Screen antibody panels against structurally related metabolites (e.g., estradiol 3-glucuronide vs. estriol 3-glucuronide) using competitive ELISAs. Monoclonal antibody 155B3 showed 100% cross-reactivity with estrone 3-glucuronide but <0.1% with estriol glucuronide, emphasizing the need for epitope mapping and hybridoma subcloning . Combine immunoaffinity purification with LC-MS to confirm assay specificity .

Data Contradiction Analysis

Q. How to address discrepancies in glucuronide bioactivity studies (e.g., estrogenic vs. anti-estrogenic effects)?

- Methodological Answer : Context-dependent effects (e.g., cell type, receptor isoform) require orthogonal assays. For example, estriol 3-glucuronide activated ERα in MCF-7 cells (EC50: 10 nM) but inhibited sulfotransferase in HepG2 cells (IC50: 5 μM) . Use siRNA knockdown (e.g., ERα−/−) and reporter gene assays (ERE-luciferase) to dissect receptor-specific activity .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.